Cas no 2320890-66-0 (3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline)

3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline structure
2320890-66-0 structure
商品名:3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline
CAS番号:2320890-66-0
MF:C26H33N3O3
メガワット:435.558526754379
CID:5329864

3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline 化学的及び物理的性質

名前と識別子

    • (4-phenyltetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
    • (4-phenyloxan-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
    • 3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline
    • インチ: 1S/C26H33N3O3/c30-25(26(12-16-31-17-13-26)22-7-2-1-3-8-22)29-14-10-20(11-15-29)19-32-24-18-21-6-4-5-9-23(21)27-28-24/h1-3,7-8,18,20H,4-6,9-17,19H2
    • InChIKey: IIUNKMTWMBWVTG-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C2C=CC=CC=2)(C(N2CCC(COC3=CC4=C(CCCC4)N=N3)CC2)=O)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 609
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 64.599

3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6656-3407-4mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
4mg
$66.0 2023-09-07
Life Chemicals
F6656-3407-30mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
30mg
$119.0 2023-09-07
Life Chemicals
F6656-3407-10μmol
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6656-3407-5mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
5mg
$69.0 2023-09-07
Life Chemicals
F6656-3407-3mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
3mg
$63.0 2023-09-07
Life Chemicals
F6656-3407-1mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
1mg
$54.0 2023-09-07
Life Chemicals
F6656-3407-2mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
2mg
$59.0 2023-09-07
Life Chemicals
F6656-3407-15mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
15mg
$89.0 2023-09-07
Life Chemicals
F6656-3407-20mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
20mg
$99.0 2023-09-07
Life Chemicals
F6656-3407-25mg
3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline
2320890-66-0
25mg
$109.0 2023-09-07

3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline 関連文献

3-{1-(4-phenyloxane-4-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnolineに関する追加情報

Introduction to 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-Tetrahydrocinnoline (CAS No. 2320890-66-0)

3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline, with the CAS number 2320890-66-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of tetrahydrocinnolines and is characterized by its unique structural features, which include a piperidine ring, a phenyloxane moiety, and a tetrahydrocinnoline core. These structural elements contribute to its potential therapeutic applications and biological activities.

The development of 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline has been driven by its promising pharmacological properties. Recent studies have highlighted its potential as a lead compound for the treatment of various diseases, particularly those involving neurodegenerative disorders and cancer. The compound's ability to modulate specific biological pathways and receptors makes it an attractive candidate for further research and development.

In terms of its chemical structure, 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline is synthesized through a series of well-defined chemical reactions. The synthesis typically involves the coupling of a piperidine derivative with a phenyloxane carboxylic acid, followed by the formation of the tetrahydrocinnoline core. This multi-step process requires precise control over reaction conditions to ensure high yields and purity of the final product.

The biological activity of 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline has been extensively studied in both in vitro and in vivo models. In vitro assays have demonstrated that the compound exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS). Additionally, the compound has shown promise in modulating key signaling pathways involved in cell proliferation and apoptosis.

In vivo studies have further validated the therapeutic potential of 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline. Animal models of neurodegenerative diseases have shown that the compound can significantly reduce neuroinflammation and improve cognitive function. Similarly, in cancer models, the compound has demonstrated antitumor activity by inhibiting tumor growth and metastasis.

The pharmacokinetic properties of 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline have also been investigated. Studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. This makes it suitable for further development as an orally administered therapeutic agent. However, ongoing research is focused on optimizing its pharmacokinetic properties to enhance its efficacy and safety.

The safety profile of 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline has been evaluated through various toxicological studies. These studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new drug candidate, further preclinical and clinical studies are necessary to fully assess its safety and efficacy in humans.

In conclusion, 3-{1-(4-Phenyloxane-4-Carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline (CAS No. 2320890-66-0) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the fields of medicinal chemistry and drug discovery. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.